6-bromo-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide
Overview
Description
6-bromo-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a bromine atom, a thiazole ring, and a chromene core. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Bromination: The chromene derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Thiazole Ring Formation: The thiazole ring is synthesized separately by reacting 2-methyl-4-aminothiazole with an appropriate aryl halide.
Coupling Reaction: The final step involves coupling the brominated chromene derivative with the thiazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-bromo-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-oxo-2H-chromene-3-carboxamide: Lacks the thiazole ring, which may result in different biological activities.
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide: Lacks the bromine atom, which may affect its reactivity and biological properties.
6-bromo-N-phenyl-2-oxo-2H-chromene-3-carboxamide: Lacks the thiazole ring and may have different biological activities.
Uniqueness
The presence of both the bromine atom and the thiazole ring in 6-bromo-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide makes it unique compared to similar compounds. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
6-bromo-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxochromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O3S/c1-11-22-17(10-27-11)12-3-2-4-15(8-12)23-19(24)16-9-13-7-14(21)5-6-18(13)26-20(16)25/h2-10H,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYIKPGRKYYMJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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